molecular formula C11H21NO2 B2934159 Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate CAS No. 1933497-35-8

Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate

Cat. No. B2934159
CAS RN: 1933497-35-8
M. Wt: 199.294
InChI Key: PLDOKEORRWQFLE-RKDXNWHRSA-N
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Description

Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a chiral building block that can be used in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate is not well understood. However, it is believed to interact with specific receptors in the brain, leading to changes in neurotransmitter levels and ultimately affecting brain function.
Biochemical and Physiological Effects:
Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate has been shown to have anxiolytic and anticonvulsant effects in animal models. It has also been shown to increase dopamine levels in the brain, which may have implications for the treatment of Parkinson's disease.

Advantages and Limitations for Lab Experiments

One advantage of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate is its high purity and enantiomeric purity. This makes it an ideal chiral building block for the synthesis of pharmaceuticals and agrochemicals. However, its limited solubility in water can make it difficult to work with in certain experiments.

Future Directions

For research on tert-butyl (Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate include further investigation into its mechanism of action, as well as its potential as a therapeutic agent for the treatment of neurological disorders. Additionally, research could focus on developing new synthesis methods that are more efficient and environmentally friendly. Finally, the use of this compound in asymmetric catalysis could be further explored, potentially leading to the development of new and more effective catalytic systems.

Synthesis Methods

The synthesis of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate involves the reaction of tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-bromo-1-cyclopentanecarboxylate with an amine, typically methylamine. The reaction is carried out under mild conditions and yields a racemic mixture of the compound. The racemic mixture can be separated into its enantiomers using chiral chromatography.

Scientific Research Applications

Tert-butyl (Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate)-2-(aminomethyl)cyclopentane-1-carboxylate has been used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals. It has also been used as a ligand in asymmetric catalysis. Additionally, this compound has shown potential as a therapeutic agent for the treatment of neurological disorders.

properties

IUPAC Name

tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21NO2/c1-11(2,3)14-10(13)9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDOKEORRWQFLE-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)C1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)[C@@H]1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl (1R,2S)-2-(aminomethyl)cyclopentane-1-carboxylate

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